4-chloro-5-(3,4-dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile
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Overview
Description
4-Chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide is a complex organic compound that features a unique combination of functional groups, including a chloro group, cyano groups, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide typically involves multi-step organic reactions. One common approach is to start with a suitable isoquinoline derivative, which undergoes chlorination and subsequent cyanation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like ammonia (NH3) or thiols (R-SH). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano groups can act as electrophiles, while the isoquinoline moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyano-5-phenylphenyl cyanide: Lacks the isoquinoline moiety, which may result in different chemical and biological properties.
2-Cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide: Lacks the chloro group, potentially affecting its reactivity and interactions.
4-Chloro-2-cyano-5-[1,2,3,4-tetrahydroisoquinolinyl]phenyl cyanide: Contains a fully saturated isoquinoline ring, which may influence its stability and reactivity.
Uniqueness
The presence of both the chloro and cyano groups, along with the partially saturated isoquinoline moiety, makes 4-chloro-2-cyano-5-[3,4-dihydro-2(1H)-isoquinolinyl]phenyl cyanide unique
Properties
Molecular Formula |
C17H12ClN3 |
---|---|
Molecular Weight |
293.7 g/mol |
IUPAC Name |
4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H12ClN3/c18-16-7-14(9-19)15(10-20)8-17(16)21-6-5-12-3-1-2-4-13(12)11-21/h1-4,7-8H,5-6,11H2 |
InChI Key |
QEKCKLZVCIEJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C(=C3)C#N)C#N)Cl |
Origin of Product |
United States |
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